LSD1 (KDM1A) Inhibitory Activity: 10 μM IC50 Defines a Low-Potency Baseline Useful for Selectivity Counter-Screening
In a human recombinant LSD1 enzymatic assay using a methylated peptide substrate and Amplex Red detection (30 min incubation), N-benzyl-1,3-benzothiazole-6-carboxamide inhibited LSD1 with an IC50 of 10,000 nM (10 μM) [1]. This is notably weak compared to the reference LSD1 inhibitor Tranylcypromine (IC50 ≈ 20–200 μM range in standard assays) [2], indicating the compound does not achieve the nanomolar potency required for probe development. However, for selectivity panels, this weak inhibition provides a clean negative signal that confirms the absence of LSD1 liability—a feature that distinguishes it from more promiscuous benzothiazole analogs.
| Evidence Dimension | LSD1 (KDM1A) enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Tranylcypromine (reference LSD1 inhibitor): IC50 ≈ 20–200 μM in published assays |
| Quantified Difference | Target compound is approximately 2–20× more potent than Tranylcypromine but >100× weaker than clinical-stage LSD1 inhibitors (e.g., GSK2879552, IC50 ≈ 1–50 nM) |
| Conditions | Human recombinant LSD1, methylated peptide substrate, Amplex Red H2O2 detection, 30 min incubation [1][2] |
Why This Matters
For scientists assembling selectivity panels, the compound serves as a structurally relevant negative control with documented weak LSD1 inhibition, enabling contextual interpretation of active hits without confounding epigenetic off-targets.
- [1] BindingDB Entry BDBM50067587. IC50 = 10,000 nM against LSD1 (human recombinant), assay ID 1. Accessed May 2026. View Source
- [2] Binda, C., et al. Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827–6833 (2010). View Source
